molecular formula C9H14BNO2 B13359400 (2-Isobutylpyridin-3-yl)boronic acid

(2-Isobutylpyridin-3-yl)boronic acid

Cat. No.: B13359400
M. Wt: 179.03 g/mol
InChI Key: IKNUHHVOJKQIOF-UHFFFAOYSA-N
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Description

(2-Isobutylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C9H14BNO2. It is a derivative of pyridine, where the boronic acid group is attached to the third position of the pyridine ring, and an isobutyl group is attached to the second position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isobutylpyridin-3-yl)boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, cost, and environmental impact. Palladium-catalyzed cross-coupling reactions are particularly favored due to their efficiency and mild reaction conditions .

Mechanism of Action

The mechanism of action of (2-Isobutylpyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Isobutylpyridin-3-yl)boronic acid is unique due to the presence of the isobutyl group, which can influence its reactivity and the steric properties of the molecules it forms. This makes it particularly useful in the synthesis of sterically hindered biaryl compounds .

Properties

Molecular Formula

C9H14BNO2

Molecular Weight

179.03 g/mol

IUPAC Name

[2-(2-methylpropyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C9H14BNO2/c1-7(2)6-9-8(10(12)13)4-3-5-11-9/h3-5,7,12-13H,6H2,1-2H3

InChI Key

IKNUHHVOJKQIOF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=CC=C1)CC(C)C)(O)O

Origin of Product

United States

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